Histidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Critical Role of L-Histidine and its Dihydrochloride Salt

An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Dihydrochloride

L-Histidine is a proteinogenic α-amino acid featuring a unique imidazole side chain. This side chain's pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[1][2] This property makes histidine residues vital components in the active sites of numerous enzymes and proteins, where they participate directly in catalytic mechanisms and proton transport.[1][2][3] In the realm of pharmaceutical and biopharmaceutical development, L-Histidine and its salt forms are indispensable. They are widely used as buffering agents in biologic formulations to stabilize therapeutic proteins like monoclonal antibodies (mAbs), as metal ion chelators, and as components in cell culture media and intravenous nutrition solutions.[4][5][6][7]

The dihydrochloride salt of L-Histidine (L-Histidine·2HCl) is a highly water-soluble, crystalline form that provides enhanced stability and ease of handling compared to the free base.[4] This guide offers a comprehensive exploration of the core physicochemical properties of L-Histidine Dihydrochloride, providing researchers, scientists, and drug development professionals with the technical data and field-proven methodologies essential for its effective application.

Molecular Structure and Identity

L-Histidine Dihydrochloride is the salt formed by the protonation of all three basic centers of the L-histidine molecule: the α-amino group, and both nitrogen atoms of the imidazole ring. This fully protonated state is stabilized by two chloride counter-ions.

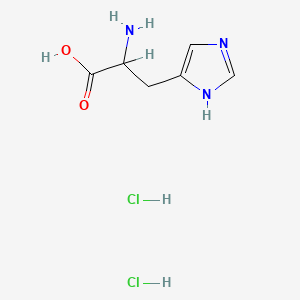

Chemical Structure Visualization

The structure of the L-Histidine Dihydrochloride cation is depicted below, highlighting the key functional groups.

Caption: Structure of the L-Histidine Dihydrochloride Cation.

Key Chemical Identifiers

A summary of essential identification and structural data is provided below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | [8] |

| Molecular Formula | C₆H₁₁Cl₂N₃O₂ | [8] |

| Molecular Weight | 228.07 g/mol | [8] |

| CAS Number | 6027-02-7 | [8] |

| Canonical SMILES | C1=C(NC=N1)CN.Cl.Cl | [8] |

| InChIKey | XEJCDBUNISUVGZ-XRIGFGBMSA-N | [8] |

Physical and Chemical Properties

The physical properties of L-Histidine Dihydrochloride are critical for its handling, storage, and application in formulations.

| Property | Value / Description | Source(s) |

| Appearance | White powder or crystals | [9] |

| Melting Point | 240-245 °C (with decomposition) | [9] |

| Solubility | Soluble in water and saline solutions. | [9][10] |

| Storage Temperature | Room Temperature, in an inert atmosphere. | [9] |

Acidity and Buffering Capacity

The defining feature of histidine is the ionizable imidazole side chain. The pKa values dictate the protonation state of the molecule at a given pH and are fundamental to its function as a buffer.

pKa Values

L-Histidine has three ionizable groups. The approximate pKa values are crucial for predicting its charge and buffering regions.

| Ionizable Group | pKa Value | Source(s) |

| α-carboxyl (-COOH) | ~1.82 | [2] |

| Imidazole Side Chain | ~6.0 | [1][2] |

| α-amino (-NH₃⁺) | ~9.17 | [2] |

Causality Insight: The imidazole side chain's pKa of ~6.0 is exceptionally useful in biopharmaceutical formulations.[1][11] It allows histidine to provide significant buffering capacity in the weakly acidic to neutral pH range (pH 5.5-7.4), which is the range where many therapeutic proteins exhibit maximum stability.[5]

Protonation States vs. pH

The charge of the histidine molecule changes as the pH of the solution is altered, transitioning through its pKa values.

Caption: Predominant charge states of Histidine across a pH range.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a robust method for empirically verifying the pKa values of L-Histidine Dihydrochloride.

Objective: To determine the acid dissociation constants (pKa) of L-Histidine Dihydrochloride by titrating a solution with a strong base (NaOH) and monitoring the pH change.

Materials:

-

L-Histidine Dihydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

Methodology:

-

Solution Preparation: Accurately weigh approximately 0.228 g of L-Histidine Dihydrochloride (to make a ~0.01 M solution) and dissolve it in 100 mL of CO₂-free deionized water in the beaker.

-

System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Reading: Record the initial pH of the L-Histidine Dihydrochloride solution.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH reaches approximately 11-12. Reduce the increment size significantly when approaching the equivalence points (regions of rapid pH change) to obtain a detailed curve.

-

Data Analysis:

-

Plot the recorded pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points (steepest parts of the curve).

-

The pKa values are determined at the midpoints of the buffering regions (the flattest parts of the curve). The pH at the half-equivalence point is equal to the pKa. For histidine, you will identify pKa₂ (~6.0) and pKa₃ (~9.17). pKa₁ is too acidic to be accurately determined with this method, as the initial pH will already be past this point.

-

Spectroscopic Properties

Spectroscopic analysis is fundamental for identity confirmation and quantitative analysis.

UV-Vis Spectroscopy

The imidazole ring of histidine absorbs light in the low UV region.[12]

-

Absorption Maximum (λmax): ~210 nm.[12]

-

Application Insight: While the absorbance at 280 nm is negligible, making it "transparent" in typical protein quantification assays, its degradant, urocanic acid, strongly absorbs at 280 nm.[11][13][14] Monitoring this wavelength by SEC can be an indicator of formulation buffer degradation.[13][14] HPLC methods for histidine analysis often use detection wavelengths around 200-210 nm for maximal sensitivity.[12][15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and confirming the structure of L-Histidine Dihydrochloride. The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the ammonium and imidazolium groups, and the C=O stretch of the carboxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the protons on the imidazole ring are particularly sensitive to the pH and protonation state, making NMR a valuable technique for studying histidine's role in protein active sites and its behavior in solution.[3]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and concentration of L-Histidine Dihydrochloride.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for the separation and analysis of L-Histidine Dihydrochloride.

Objective: To assess the purity of an L-Histidine Dihydrochloride sample and separate it from potential impurities like other amino acids or degradants.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Reverse-Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

L-Histidine Dihydrochloride sample

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Phosphoric Acid

Workflow Diagram:

Caption: General workflow for HPLC analysis of L-Histidine Dihydrochloride.

Methodology:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Degas both solutions by sonication or vacuum filtration.

-

Sample Preparation: Accurately prepare a sample solution of L-Histidine Dihydrochloride in Mobile Phase A to a known concentration (e.g., 1 mg/mL).[17] Filter the sample through a 0.45 µm syringe filter if particulate matter is present.

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram. The retention time of the main peak should be consistent with a reference standard. Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Stability and Degradation

While generally stable, L-Histidine can degrade under certain conditions, particularly in solution.

-

Primary Degradant: The most common degradation pathway involves the enzymatic (via microbial contamination) or photo-chemical conversion to urocanic acid through the elimination of the α-amino group.[13][14]

-

Impact: The formation of urocanic acid is problematic in biopharmaceutical formulations as it is a chromophore that absorbs strongly at 280 nm, which can interfere with protein concentration measurements by UV absorbance and indicate a loss of buffer integrity.[13][14]

-

Mitigation: The degradation can be influenced by the presence of certain metal ions and minimized by the inclusion of chelating agents or other amino acids like alanine or cysteine.[13][14] Proper sterile handling and protection from light are critical for preventing degradation in stock solutions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6274, L-Histidine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

-

Bennett, I., et al. (1970). The crystal structure of dl-histidine hydrochloride dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(11), 1722-1729. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72609, L-Histidine dihydrochloride. Retrieved from [Link]

-

NIST. (n.d.). L-histidine, hydrochloride, hydrate. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). L-Histidine hydrochloride monohydrate. Retrieved from [Link]

-

Pfanstiehl. (n.d.). L-Histidine HCl Excipient GMP BP EP JP ChP. Retrieved from [Link]

- Google Patents. (n.d.). CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method.

-

Fengchen Group Co., Ltd. (n.d.). Injection Grade L-Histidine Hydrochloride Or Injectable L-Histidine HCl BP EP USP For Injection Use. Retrieved from [Link]

-

Wadud, S., et al. (2013). Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE. Retrieved from [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species. EFSA Journal, 17(10), e05853. Retrieved from [Link]

-

The Good Scents Company. (n.d.). histidine hydrochloride. Retrieved from [Link]

-

Zhang, P., et al. (2017). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Histidine. Retrieved from [Link]

-

Pharmacompass. (n.d.). Histidine Dihydrochloride Drug Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of histidine hydrochloride monohydrate (hist).... Retrieved from [Link]

-

Reddit. (2015). If Histidine is a basic A.A., why does it have a lower pKa than Tyrosine and Cysteine.... Retrieved from [Link]

-

Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(7), 2414-2422. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. PubMed. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Histidine. Retrieved from [Link]

-

SpectraBase. (n.d.). L-histidine, monohydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of histidine and histidine þ Al 3þ solutions. Retrieved from [Link]

-

Steber, A. L., et al. (2018). High Susceptibility of Histidine to Charge Solvation Revealed by Cold Ion Spectroscopy. Angewandte Chemie International Edition, 57(1), 193-197. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, February 6). Detailed explanation of titration curve of histidine [Video]. YouTube. Retrieved from [Link]

-

Fuglestad, B., et al. (2013). Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry. Biochemistry, 52(38), 6563-6572. Retrieved from [Link]

-

Peng, C. S., et al. (2013). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. The Journal of Physical Chemistry B, 117(49), 15358-15368. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of pKa and pI values. Retrieved from [Link]

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Histidine HCl Manufacturer & Suppliers |ELRASA-LHist - Elchemy [elchemy.com]

- 5. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 6. Atom Scientific Ltd | Product | L-Histidine Hydrochloride 99.0-101.0% [atomscientific.com]

- 7. Injection Grade L-Histidine Hydrochloride Or Injectable L-Histidine HCl BP EP USP For Injection Use Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. L-Histidine dihydrochloride | C6H11Cl2N3O2 | CID 72609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6027-02-7 CAS MSDS (L-HISTIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. UV-Vis Spectrum of Histidine | SIELC Technologies [sielc.com]

- 13. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. L-Histidine hydrochloride monohydrate | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]

Histidine dihydrochloride synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of L-Histidine Dihydrochloride

Abstract

L-Histidine Dihydrochloride, the salt form of the essential amino acid L-histidine, is a critical component in biopharmaceutical formulations, cell culture media, and parenteral nutrition solutions.[1][2] Its unique buffering capacity near physiological pH, owing to the imidazole side chain, makes it an invaluable excipient for stabilizing protein-based therapeutics like monoclonal antibodies and vaccines.[1] Achieving the high purity required for these applications (≥98%) necessitates a robust and well-controlled synthesis and purification process.[3] This guide provides a comprehensive overview of the core methodologies for synthesizing and purifying L-Histidine Dihydrochloride, grounded in chemical principles and supported by field-proven protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement these processes effectively.

The Foundational Chemistry of L-Histidine Dihydrochloride Synthesis

The synthesis of L-Histidine Dihydrochloride is fundamentally an acid-base reaction. L-histidine is an amphoteric molecule with three ionizable groups: the α-carboxylic acid group (pKa ~1.8), the imidazole side chain (pKa ~6.0), and the α-amino group (pKa ~9.3).[2][4] To form the dihydrochloride salt, two of these groups must be protonated. This is achieved by reacting L-histidine with a stoichiometric excess of hydrochloric acid.

The reaction proceeds as follows:

C₆H₉N₃O₂ (L-Histidine) + 2HCl → C₆H₁₁N₃O₂²⁺ • 2Cl⁻ (L-Histidine Dihydrochloride)

The causality behind using two equivalents of HCl is to ensure the protonation of both the α-amino group and one of the imidazole nitrogen atoms, resulting in a fully soluble and stable salt form. The reaction is typically performed in an aqueous solution.

Recommended Laboratory-Scale Synthesis Protocol

This protocol describes a standard method for producing crude L-Histidine Dihydrochloride from L-histidine powder, which is commonly produced via fermentation.[5][6]

Materials:

-

L-Histidine (≥99% purity)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

High-Purity Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Flask Assembly

Procedure:

-

Dissolution: In a suitable beaker, dissolve L-histidine in deionized water (e.g., 100 g of L-histidine in 500 mL of water) with continuous stirring. Gentle heating may be applied to facilitate dissolution.

-

Acidification: Place the beaker in an ice bath to cool the solution. The subsequent acid addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent potential degradation.

-

Stoichiometric HCl Addition: Slowly add two molar equivalents of concentrated HCl to the stirred L-histidine solution. For instance, for 100 g of L-histidine (molar mass: 155.16 g/mol ), you would require approximately 1.29 moles of HCl. This should be added dropwise to manage the heat generated.

-

Crystallization: Once the HCl addition is complete, the L-Histidine Dihydrochloride will be fully dissolved. The crude product can be crystallized by reducing the temperature further and/or by slow evaporation of the solvent under reduced pressure. The solution will become supersaturated, leading to the formation of crystals.

-

Isolation: Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol or acetone to remove residual soluble impurities. L-Histidine Dihydrochloride is poorly soluble in these organic solvents.[7]

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} enddot Caption: General workflow for the synthesis of crude L-Histidine Dihydrochloride.

Purification by Recrystallization: The Cornerstone of High Purity

Recrystallization is the most effective and widely used method for purifying crude L-Histidine Dihydrochloride. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization. For L-Histidine Dihydrochloride, which is highly polar, water is an excellent primary solvent.[7][8] However, to maximize yield, an "anti-solvent"—a solvent in which the compound is poorly soluble—is often added to the cooled saturated solution to force further precipitation. Common anti-solvents include ethanol, acetone, and acetonitrile.[9][10]

| Solvent/Anti-Solvent | Role & Properties | Rationale for Use |

| Water | Primary Solvent | High solubility at elevated temperatures, low toxicity, readily available. |

| Ethanol | Anti-Solvent | L-Histidine Dihydrochloride is only slightly soluble in ethanol; miscible with water.[7] |

| Acetone | Anti-Solvent | L-Histidine Dihydrochloride is insoluble in acetone; miscible with water.[7][9] |

| Acetonitrile | Anti-Solvent | Used in industrial preparations to induce crystallization and improve yield.[9] |

High-Purity Recrystallization Protocol

This protocol is designed to remove process-related impurities and enhance the purity of the crude product to meet pharmaceutical standards.

Materials:

-

Crude L-Histidine Dihydrochloride

-

High-Purity Deionized Water

-

Ethanol (or Acetone), chilled

-

Activated Carbon (optional, for color removal)

-

Heating Mantle or Hot Plate

-

Filtration Apparatus

Procedure:

-

Dissolution: Add the crude L-Histidine Dihydrochloride to a minimal amount of deionized water in an Erlenmeyer flask. Heat the mixture gently with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent degradation.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution and stir for 5-10 minutes. The carbon will adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

-

Slow Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of large, well-defined crystals, which tend to exclude impurities more effectively than the small crystals formed by rapid cooling.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the purified product.

-

Anti-Solvent Addition: To further increase the yield, slowly add a chilled anti-solvent like ethanol or acetone to the cold slurry with gentle stirring until the solution becomes cloudy.[9]

-

Final Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small volume of the chilled anti-solvent and dry them in a vacuum oven until a constant weight is achieved.

dot graph PurificationWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [color="#5F6368"];

} enddot Caption: A validated workflow for the purification of L-Histidine Dihydrochloride via recrystallization.

Quality Control: Analytical Validation of Purity

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the final L-Histidine Dihydrochloride product, especially for pharmaceutical use.[3][11] Pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), provide a framework for required testing.[12][13]

| Analytical Technique | Purpose & Key Parameters |

| HPLC (High-Performance Liquid Chromatography) | The primary method for purity assessment and quantification of impurities. Reversed-phase HPLC with UV detection (200-210 nm) is common.[14][15][16][17] Chiral HPLC can be used to confirm enantiomeric purity.[18] |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirms the identity of the compound by comparing its infrared absorption spectrum to that of a certified reference standard.[19] |

| NMR (Nuclear Magnetic Resonance Spectroscopy) | Provides definitive structural confirmation and can detect and quantify impurities with high sensitivity.[20] |

| Specific Optical Rotation | Confirms the presence of the correct stereoisomer (L-form). The value is measured in a solution of HCl.[4] |

| Loss on Drying | Determines the amount of volatile matter (primarily water) by drying the sample under specified conditions.[12] |

| Assay (Titration) | A potentiometric titration with a standardized base (e.g., NaOH) or acid is used to determine the exact percentage purity of the final product.[12][13] |

| Limit Tests | Includes tests for heavy metals, chloride, sulfate, and residue on ignition (sulfated ash) to ensure they are below pharmacopoeial limits.[12][13] |

Conclusion

The synthesis and purification of high-purity L-Histidine Dihydrochloride is a systematic process rooted in fundamental principles of acid-base chemistry and crystallization. The direct reaction of L-histidine with two equivalents of hydrochloric acid provides a straightforward route to the crude salt. Subsequent purification, primarily through a carefully optimized recrystallization procedure using a water/anti-solvent system, is critical for achieving the stringent purity levels required by the biopharmaceutical industry. The success of the entire process hinges on meticulous execution and is validated by a suite of rigorous analytical methods to ensure the final product's identity, strength, quality, and purity.

References

- 1. veeprho.com [veeprho.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US3713977A - Process for producing l-histidine - Google Patents [patents.google.com]

- 6. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 9. Industrial preparation method of L-histidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. drugfuture.com [drugfuture.com]

- 13. ftp.uspbpep.com [ftp.uspbpep.com]

- 14. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

- 16. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 17. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. worldscientific.com [worldscientific.com]

- 20. L-Histidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure of L-Histidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Crystalline Landscape of Histidine Salts

L-histidine is a proteinogenic amino acid of profound importance in biological systems and pharmaceutical science. Its unique imidazole side chain, with a pKa near physiological pH, allows it to function as a versatile proton donor and acceptor, a metal ion chelator, and a key component in the active sites of countless enzymes[1][2]. In pharmaceutical development, controlling the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount, and forming salts is a primary strategy to enhance stability and solubility.[3][4]

This guide focuses on the crystal structure of L-histidine in its hydrochloride salt form. It is critical, however, to make a precise distinction at the outset. L-histidine can form a dihydrochloride salt (C₆H₁₁Cl₂N₃O₂) and a monohydrochloride salt, the latter of which typically crystallizes as a monohydrate (L-histidine·HCl·H₂O, chemical formula C₆H₁₂ClN₃O₃)[5][6][7]. While the dihydrochloride is a recognized chemical entity, the overwhelming body of detailed, publicly available crystallographic literature is dedicated to the L-histidine hydrochloride monohydrate form.

To ensure scientific integrity and provide the most robust, experimentally validated information, this guide will provide an in-depth analysis of the crystal structure of L-histidine hydrochloride monohydrate . The principles, experimental workflows, and structural insights derived from this well-characterized crystal offer an authoritative foundation for understanding histidine salts in the solid state.

Physicochemical and Crystallographic Properties

L-histidine hydrochloride monohydrate (L-HHCLH) crystallizes as colorless, transparent, non-hygroscopic crystals belonging to the orthorhombic system[8][9]. The structure is non-centrosymmetric, a prerequisite for second-order nonlinear optical (NLO) properties, which has led to its investigation in materials science in addition to its pharmaceutical relevance[8][9][10].

The definitive structural parameters have been established through both single-crystal X-ray diffraction (XRD) and, crucially, neutron diffraction studies. While XRD is adept at mapping electron density to locate heavier atoms, neutron diffraction excels at precisely locating hydrogen atoms, which is indispensable for accurately mapping the intricate hydrogen-bonding network that defines the crystal's stability[11].

Table 1: Crystallographic Data for L-Histidine Hydrochloride Monohydrate

| Parameter | Value | Source |

| Chemical Formula | C₆H₁₂ClN₃O₃ | [6][7] |

| Molecular Weight | 209.63 g/mol | [7] |

| Crystal System | Orthorhombic | [8][9] |

| Space Group | P2₁2₁2₁ | [4][8][9] |

| a | 15.36 Å | |

| b | 8.92 Å | |

| c | 6.88 Å | |

| Z (Molecules/unit cell) | 4 |

Structural Analysis: Molecular Conformation and Intermolecular Interactions

The crystal structure of L-histidine hydrochloride monohydrate is a masterclass in molecular self-assembly, governed by electrostatic interactions and a dense network of hydrogen bonds.

The L-Histidinium Cation

Within the crystal, the L-histidine molecule exists as a cation where the α-amino group and the imidazole ring are both protonated, while the carboxylic acid group is deprotonated (-COO⁻). This charge distribution is key to its interactions with the chloride anion and the surrounding water molecules. The overall conformation is described as "closed," with the planar imidazole group folded back towards the planar carboxyl group[11].

The Hydrogen-Bonding Network

The structural integrity of the crystal is maintained by a three-dimensional network of hydrogen bonds. Neutron diffraction studies were essential to unequivocally determine this network[11]. Key interactions include:

-

Chloride Ion Interactions: Each chloride ion (Cl⁻) is a focal point, accepting hydrogen bonds from the protonated α-amino group and the imidazole ring of neighboring histidine molecules, as well as from a water molecule[11]. This stabilizes the negative charge of the anion.

-

Water Molecule Bridging: The single water molecule of hydration plays a critical bridging role. It donates one hydrogen to the chloride ion and its second hydrogen to a carboxylate oxygen of a histidine molecule. The oxygen of the water molecule, in turn, accepts a hydrogen bond from an α-amino group[11].

-

Histidine-Histidine Interactions: The protonated imidazole ring and α-amino group of one histidine molecule donate hydrogens to the carboxylate oxygens of adjacent molecules, linking the organic components into a cohesive framework.

Experimental Protocol: From Synthesis to Structure Solution

The determination of a crystal structure is a systematic process that demands precision at every stage. The protocols described here represent a self-validating system, where the quality of the outcome (a well-refined crystal structure) is contingent on the meticulous execution of each preceding step.

Synthesis and Crystallization

The growth of high-quality single crystals is the most critical and often most challenging step. The established method for L-histidine hydrochloride monohydrate is slow solvent evaporation, a technique chosen for its ability to allow for the gradual and orderly arrangement of molecules into a well-defined lattice.

Protocol: Slow Evaporation Synthesis

-

Solution Preparation: Prepare a saturated aqueous solution of L-histidine hydrochloride monohydrate. Alternatively, synthesize the salt in situ by dissolving L-histidine in deionized water and adding hydrochloric acid in a 1:1 molar ratio until the L-histidine is fully dissolved[8][11].

-

Causality: Using a saturated solution is essential. Supersaturation is the driving force for crystallization; however, a solution that is too highly supersaturated will lead to rapid precipitation and the formation of many small, imperfect crystals instead of a few large, high-quality ones.

-

-

Filtration: Filter the solution through a fine-pore filter (e.g., 0.22 µm) into a clean crystallization dish.

-

Causality: This step is crucial to remove any dust or particulate impurities that could act as unwanted nucleation sites, leading to uncontrolled crystal growth.

-

-

Evaporation Control: Cover the dish with a perforated film (e.g., Parafilm with small pinholes) and place it in a vibration-free environment at a constant, controlled temperature (typically ambient temperature).

-

Causality: The perforations control the rate of solvent evaporation. Slow, steady evaporation maintains a slight state of supersaturation over a prolonged period (days to weeks), which is the ideal condition for growing large, diffraction-quality single crystals[8]. Temperature stability prevents fluctuations in solubility that would disrupt orderly growth.

-

-

Harvesting: Once well-formed, transparent crystals of suitable size (e.g., >0.1 mm in all dimensions) have formed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Protocol: Structure Determination by SC-XRD

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal.

-

Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher angles and thus a higher-resolution structure. It also protects the crystal from potential damage by the X-ray beam.

-

-

Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice.

-

Full Data Collection: Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of thousands of unique reflections.

-

Data Reduction and Scaling: Integrate the raw diffraction intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and scale the data.

-

Structure Solution and Refinement:

-

Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the atomic positions.

-

Refinement: Iteratively refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares algorithm until the calculated diffraction pattern closely matches the observed pattern (indicated by low R-factors). Hydrogen atoms are typically placed in calculated positions and refined using a riding model in standard XRD.

-

Significance in Drug Development and Research

Understanding the precise crystal structure of an API salt like L-histidine hydrochloride is not merely an academic exercise; it is fundamental to pharmaceutical development.

-

Stability and Formulation: The hydrogen-bonding network and crystal packing directly influence the material's physical stability, hygroscopicity, and melting point. This knowledge is critical for designing stable pharmaceutical formulations[4].

-

Solubility and Bioavailability: The specific crystalline form (polymorph) dictates the dissolution rate, which in turn affects the drug's bioavailability. Characterizing the stable form is a regulatory requirement.

-

Molecular Recognition: The structure provides an experimental blueprint for the intermolecular interactions—hydrogen bonds, ionic interactions—that histidine can engage in. This is invaluable for computational chemists and drug designers modeling the binding of histidine-containing molecules to biological targets.

-

Quality Control: Powder X-ray diffraction (PXRD), a technique derived from single-crystal data, is used as a rapid, definitive fingerprint to identify the correct crystalline form and ensure batch-to-batch consistency in manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. L-Histidine dihydrochloride | C6H11Cl2N3O2 | CID 72609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. L-Histidine Hydrochloride Hydrate (<5% D) (13C6, 97-99%) [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Analysis of Histidine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Critical Role of Histidine Dihydrochloride and Its Spectroscopic Scrutiny

Histidine, an essential amino acid, plays a pivotal role in protein structure and function due to the unique properties of its imidazole side chain.[1] The pKa of this side chain is approximately 6.0, meaning subtle shifts in pH around physiological conditions can alter its protonation state and, consequently, its charge and reactivity.[2][3] In pharmaceutical formulations, histidine and its salts, such as this compound, are frequently used as buffering agents and stabilizers for protein-based drugs.[4] this compound, with its fully protonated form, offers enhanced solubility and stability.[5]

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—providing both the theoretical underpinnings and practical, field-tested protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

Proton (¹H) NMR Spectroscopy

Causality Behind the Spectrum: In this compound, the acidic conditions ensure that the α-amino group, the carboxylic acid group, and both nitrogen atoms of the imidazole ring are protonated. This specific protonation state dictates the chemical shifts and coupling patterns observed in the ¹H NMR spectrum.

Key Spectral Features: A typical ¹H NMR spectrum of this compound in D₂O will exhibit distinct signals corresponding to the different protons in the molecule. The protons on the imidazole ring are typically the most downfield due to the aromatic nature and positive charge of the ring. The α-proton and the β-protons will appear further upfield.

| Proton Assignment | Typical Chemical Shift (ppm) in D₂O |

| Imidazole C2-H | ~8.7 |

| Imidazole C4-H (or C5-H) | ~7.4 |

| α-CH | ~4.1 |

| β-CH₂ | ~3.4 |

Data compiled from publicly available spectra.[6][7][8]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Integrate the signals to confirm the proton ratios.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality Behind the Spectrum: The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The protonation state of the adjacent nitrogen and oxygen atoms in this compound significantly influences these shifts.

Key Spectral Features: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

| Carbon Assignment | Typical Chemical Shift (ppm) |

| Carboxyl C=O | ~170-175 |

| Imidazole C2 | ~135 |

| Imidazole C4/C5 | ~125-130 |

| α-CH | ~55 |

| β-CH₂ | ~28 |

Data compiled from publicly available spectra.[9][10][11]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of D₂O, due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and more scans (e.g., 1024 or more) are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by absorptions corresponding to the vibrations of the protonated amine, carboxylic acid, and imidazole groups.

Causality Behind the Spectrum: The vibrational frequencies of chemical bonds are sensitive to the bond strength and the masses of the connected atoms. The protonation of the functional groups in this compound leads to characteristic shifts in their vibrational frequencies compared to the zwitterionic form of histidine.

Key Vibrational Bands:

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3400-2400 (broad) | Stretching |

| N-H (Amine & Imidazole) | 3200-2800 | Stretching |

| C=O (Carboxylic Acid) | ~1750 | Stretching |

| N-H | ~1600 | Bending |

| C=N, C=C (Imidazole) | ~1580 | Stretching |

Data compiled from publicly available spectra.[12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is typically needed.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal is clean before and after the measurement.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For histidine, the absorption is primarily due to the π → π* transitions within the imidazole ring.

Causality Behind the Spectrum: The aromatic imidazole ring of histidine contains a system of conjugated π electrons. When the molecule absorbs UV radiation of a specific wavelength, these electrons are promoted from a lower-energy bonding (π) orbital to a higher-energy anti-bonding (π*) orbital.

Key Spectral Features: this compound exhibits a strong absorbance in the low UV region. The absorption maximum (λ_max) is typically observed around 210-212 nm in an aqueous solution.[15][16][17] The position and intensity of this peak can be influenced by the pH and solvent. Some studies also report a colorimetric method for the determination of histidine hydrochloride monohydrate, with an absorbance measured at 405 nm after reaction with diazotized sulfanilic acid.[18][19]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water or a suitable buffer.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the solvent (blank) and the other with the sample solution.

-

Record the spectrum over a range of, for example, 190-400 nm.

-

The instrument will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Causality Behind the Spectrum: In a typical electrospray ionization (ESI) mass spectrum of this compound, the molecule will be detected as a protonated species. The molecular ion of histidine has a mass of approximately 155.15 g/mol .[20] In the positive ion mode, the most abundant ion observed will be [M+H]⁺, where M is the neutral histidine molecule, at an m/z of approximately 156.

Key Spectral Features:

-

Molecular Ion Peak: The primary peak will correspond to the protonated molecule, [C₆H₉N₃O₂ + H]⁺, with an m/z of ~156.

-

Isotope Peaks: Small peaks at m/z+1, m/z+2, etc., will be present due to the natural abundance of isotopes like ¹³C and ¹⁵N.

-

Fragment Ions: Depending on the ionization energy, fragment ions may be observed. Common fragmentation pathways for amino acids involve the loss of water (H₂O) or the carboxyl group (COOH). A significant fragment ion for histidine is often seen at m/z 82, corresponding to the protonated imidazolemethyl group.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer (ESI-MS).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-300).

-

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The robust characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR provides the definitive structural framework, IR confirms the presence of key functional groups in their correct protonation states, UV-Vis offers a quantitative measure of concentration and confirms the presence of the imidazole chromophore, and MS verifies the molecular weight and purity. By understanding the causality behind the data generated from each technique, researchers and drug development professionals can confidently assess the quality and integrity of this vital pharmaceutical ingredient. This multi-faceted, self-validating approach is essential for ensuring the safety, efficacy, and consistency of therapeutic products.

References

-

Wikipedia. (n.d.). Histidine. Retrieved from [Link]

-

Harris, R. K., et al. (2011). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. Retrieved from [Link]

-

Yamanobe, T., et al. (2017). The ¹H NMR spectra of (a) l-histidine·HCl·H2O, (b) l-histidine-A and... ResearchGate. Retrieved from [Link]

-

Kumar, R. S., et al. (2018). UV-Vis absorbance spectra of (a) l-histidine hydrochloride hydrate, (b)... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). L-histidine, hydrochloride, hydrate. NIST WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Histidine. Retrieved from [Link]

-

Reddit. (2015). If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? Retrieved from [Link]

-

St-Pierre, J., et al. (2013). Determination of histidine pKa values reveals buried H87 as an outlier.... ResearchGate. Retrieved from [Link]

-

Vallurupalli, P., et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Histidine methyl ester dihydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). L-Histidine. Retrieved from [Link]

-

Widdifield, C. M., et al. (2011). Solid-state chlorine MAS NMR spectroscopy of histidine hydrochloride... ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

-

Oreate AI Blog. (2025). Pka of Histidine. Retrieved from [Link]

-

Patel, V. B., et al. (2009). Spectrophotometric determination of histidine hydrochloride monohydrate in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (2022). L-Histidine hydrochloride monohydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). l-histidine, monohydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Patel, V. B., et al. (2009). (PDF) Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

-

Kumar, R. S., et al. (2018). UV–Vis absorbance spectra of a LHHCL and b LHMDHCL. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Histidine. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Histidine. NIST WebBook. Retrieved from [Link]

-

Bielytskyi, P., et al. (2018). a 1D ¹⁵N–¹H MAS NMR spectra of solid u-¹³C,¹⁵N labeled l-histidine... ResearchGate. Retrieved from [Link]

-

Li, H.-W., et al. (2001). Vibrations of the Amino Group in Glycine Hydrochloride: Spectral Hole Burning and Isotope Shifts. The Journal of Physical Chemistry B. Retrieved from [Link]

-

PhotochemCAD. (n.d.). L-Histidine. Retrieved from [Link]

-

OMLC. (n.d.). Histidine. Retrieved from [Link]

-

Viruthagiri, G., et al. (2013). FTIR spectrum of grown L-Histidine single crystal. ResearchGate. Retrieved from [Link]

-

BioSpectra. (2024). L-HISTIDINE MONOCHLORJDE MONOHYDRA TE TESTING METHODS. Retrieved from [Link]

-

Edsall, J. T. (1953). Raman Spectra of Amino Acids and Related Compounds. VII. Glycylglycine, Cysteine, Cystine and Other Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

SpectraBase. (n.d.). Histamine dihydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Vass, E., et al. (2005). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. Retrieved from [Link]

-

Stearns, J. A., et al. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. Retrieved from [Link]

-

PubChem. (n.d.). Histidine Monohydrochloride. Retrieved from [Link]

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Pka of Histidine - Oreate AI Blog [oreateai.com]

- 4. Page loading... [guidechem.com]

- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-HISTIDINE MONOHYDROCHLORIDE(6459-59-2) 1H NMR spectrum [chemicalbook.com]

- 7. D-Histidine hydrochloride monohydrate(6341-24-8) 1H NMR [m.chemicalbook.com]

- 8. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) MS spectrum [chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) 13C NMR spectrum [chemicalbook.com]

- 11. L-Histidine(71-00-1) 13C NMR spectrum [chemicalbook.com]

- 12. L-histidine, hydrochloride, hydrate [webbook.nist.gov]

- 13. D-Histidine hydrochloride monohydrate(6341-24-8) IR Spectrum [m.chemicalbook.com]

- 14. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE(7048-02-4) IR Spectrum [m.chemicalbook.com]

- 15. UV-Vis Spectrum of Histidine | SIELC Technologies [sielc.com]

- 16. PhotochemCAD | L-Histidine [photochemcad.com]

- 17. omlc.org [omlc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Histidine [webbook.nist.gov]

An In-Depth Technical Guide to the pKa Values of Histidine Dihydrochloride and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, a uniquely versatile amino acid, possesses an imidazole side chain with a pKa value near physiological pH, rendering it a critical player in numerous biological processes and a valuable excipient in biopharmaceutical formulations. This guide provides a detailed exploration of the three distinct pKa values of histidine dihydrochloride, the fully protonated form of histidine. We will delve into the fundamental principles governing these acid-base equilibria, present a robust experimental protocol for their determination via potentiometric titration, and elucidate their profound significance in enzyme catalysis, protein stability, and the formulation of therapeutic proteins.

Introduction: The Unique Versatility of Histidine

Histidine is an essential amino acid distinguished by its imidazole side chain.[1][2] This heterocyclic aromatic ring contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor.[3][4] Crucially, the pKa of the imidazole group is approximately 6.0, which means that subtle shifts in the local pH environment can readily alter its protonation state and charge.[2][5][6] This property makes histidine a frequent and vital participant in enzyme catalytic mechanisms, where it can function as a general acid or base.[1][2][7]

In the context of drug development, particularly for protein-based biopharmaceuticals, histidine is extensively used as a buffering agent, stabilizer, and antioxidant.[6] Its ability to maintain a stable pH in the physiologically relevant range of 5.5-6.5 is paramount for preserving the structure and function of delicate protein therapeutics.[6] Understanding the precise pKa values of histidine, especially in its dihydrochloride form (the common salt form), is therefore not merely an academic exercise but a practical necessity for formulation scientists and protein engineers.

This guide will dissect the three pKa values of this compound, corresponding to the sequential deprotonation of its carboxyl group, imidazole side chain, and α-amino group.

The Three Ionization Steps of this compound

This compound is the form of histidine where all three of its ionizable groups—the α-carboxyl group, the imidazole side chain, and the α-amino group—are protonated, giving the molecule a net charge of +2 in highly acidic conditions.[8] As the pH of the solution is raised, these groups will deprotonate sequentially, each step defined by a specific acid dissociation constant (Ka) or its logarithmic form, pKa.[8]

The three pKa values for histidine are approximately:

These values represent the pH at which the protonated and deprotonated forms of a specific group are present in equal concentrations, a direct consequence of the Henderson-Hasselbalch equation.[12][13][14]

Table 1: pKa Values and Protonation States of Histidine

| pKa | Ionizable Group | Approximate Value | Predominant Species Below pKa | Predominant Species Above pKa |

| pKa₁ | α-Carboxyl (-COOH) | 1.80 - 1.82 | -COOH (Neutral) | -COO⁻ (Negative) |

| pKa₂ | Imidazole Side Chain | 6.00 - 6.04 | Imidazolium (Positive) | Imidazole (Neutral) |

| pKa₃ | α-Amino (-NH₃⁺) | 9.17 - 9.33 | -NH₃⁺ (Positive) | -NH₂ (Neutral) |

Note: The exact pKa values can vary slightly depending on temperature, ionic strength, and the local chemical environment.[15][16]

The ionization sequence dictates the overall charge of the histidine molecule across the pH spectrum, transitioning from +2 to +1, then to 0 (the zwitterionic form), and finally to -1.[8][17]

Caption: Sequential deprotonation of this compound.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for empirically determining the pKa values of amino acids.[18][19] The procedure involves titrating a solution of the amino acid (in its fully protonated form) with a strong base, such as sodium hydroxide (NaOH), while continuously monitoring the pH.

Principle

The titration curve, a plot of pH versus the equivalents of base added, reveals buffer regions corresponding to each ionizable group. The midpoint of each flat "buffer" region corresponds to the pKa of that group, where the concentrations of the acid and its conjugate base are equal.[11][14][20] The inflection points between these regions signify the equivalence points where deprotonation of a specific group is essentially complete.

Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

System Calibration:

-

Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0 to ensure accurate readings across the titration range.

-

-

Sample Preparation and Initial Acidification:

-

Dissolve the weighed this compound in a known volume of deionized water in a beaker.

-

Place a magnetic stir bar in the beaker and place it on a stir plate.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use the 60 mM HCl solution to adjust the initial pH of the amino acid solution to below 2.0 (e.g., pH 1.5).[11] This ensures that all ionizable groups are fully protonated at the start of the titration.

-

-

Titration Procedure:

-

Record the initial volume and pH.

-

Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL aliquots) using a burette.

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[11]

-

Continue this process until the pH reaches approximately 11-12, ensuring all three deprotonation events are captured.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis).

-

Identify the three buffer regions (plateaus) and the two equivalence points (steepest slopes).

-

pKa₁: Determine the pH at the half-equivalence point for the first buffer region.

-

pKa₂: Determine the pH at the half-equivalence point for the second buffer region.

-

pKa₃: Determine the pH at the half-equivalence point for the third buffer region.

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be generated. The peaks of this plot correspond to the equivalence points, and the pKa values are the pH values at volumes halfway between these peaks.

-

Caption: Experimental workflow for pKa determination.

Significance in Research and Drug Development

The pKa values of histidine are not just fundamental chemical properties; they are central to its functional roles in biology and its application in pharmacology.

A. Enzyme Catalysis

The imidazole side chain's pKa of ~6.0 allows it to function as a highly effective proton shuttle at physiological pH.[5] In the active sites of many enzymes, such as serine proteases and carbonic anhydrases, a histidine residue can accept a proton (acting as a base) and then donate it (acting as an acid) during the catalytic cycle.[2][3][5] This ability to be protonated or deprotonated with only a small change in free energy is key to its catalytic efficiency. For example, in a catalytic triad, the basic nitrogen of histidine is crucial for activating a serine, threonine, or cysteine residue as a nucleophile by abstracting its proton.[5]

B. Protein Stability and Formulation

In biopharmaceutical formulations, histidine is a preferred buffering agent precisely because its pKa₂ is near the desired pH range for many therapeutic proteins (pH 5.5-6.5).[6]

-

Buffering Capacity: It provides maximum buffering capacity around pH 6.0, resisting pH shifts that could arise during manufacturing, storage, or administration, which could otherwise lead to protein aggregation or degradation.

-

Metal Chelation: The imidazole ring can chelate metal ions like zinc and copper.[7] This is significant as trace metal ions can sometimes catalyze oxidation reactions that damage the protein therapeutic. Histidine can sequester these ions, acting as an antioxidant and enhancing product stability.

-

Solubilizing Agent: Histidine has been shown to act as a solubilizing agent and viscosity reducer in high-concentration monoclonal antibody formulations.[6]

C. pH-Dependent Interactions and Drug Delivery

The change in the charge of the histidine side chain from positive (below pH 6) to neutral (above pH 6) can be exploited in drug delivery systems. For instance, "smart" polymers or nanoparticles incorporating histidine residues can be designed to change their conformation or release their payload in response to the lower pH environment of endosomes (~pH 5.5-6.0) or tumor microenvironments. This pH-triggered mechanism allows for targeted drug release at the site of action.

Conclusion

The three pKa values of this compound define its acid-base chemistry and are the foundation of its remarkable versatility. A thorough understanding of these values is indispensable for biochemists studying enzyme mechanisms and for pharmaceutical scientists developing stable and effective protein-based drugs. The ability of the imidazole side chain to modulate its charge in response to subtle pH changes makes histidine a powerful tool in nature's catalytic arsenal and a cornerstone excipient in the biopharmaceutical industry. The robust method of potentiometric titration provides a reliable means to experimentally verify these critical parameters, ensuring the development of well-characterized and stable therapeutic products.

References

- Why is histidine very commonly found to play a catalytic role in the active sites of enzymes?. (n.d.). Google Cloud.

- Histidine - Wikipedia. (n.d.). Wikipedia.

- What is the pI of histidine? (Hint: Histidine has 3 pKa's). (2024, February 25). Google Cloud.

- Amino Acids - Histidine. (n.d.). The Biology Project.

- pH, pKa, and the Henderson-Hasselbalch Equation. (2024, May 25). ThoughtCo.

- Henderson-Hasselbalch Equation. (n.d.). BYJU'S.

- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.

- Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. (2024, July 14). International Journal of Pharmaceutics.

- Histidine Metabolism and Function. (2020, October 1). The Journal of Nutrition.

- Biochemistry, Histidine. (2023, July 30). StatPearls - NCBI Bookshelf.

- Henderson Hasselbalch Equation- Estimating the pH of Buffers. (2022, November 8). Turito.

- 4 Histidine Percent Composition and pI. (2025, December 6). Coconote.

- Henderson–Hasselbalch equation (video). (n.d.). Khan Academy.

- The amino acid Histidine has 3 pKa values. Explain what each of these values stands for. (n.d.). Homework.Study.com.

- Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. (2022, September 20). Chegg.com.

- Differential electrolytic potentiometric determination of some amino acids in dosage forms. (2004). Journal of AOAC International.

- L-Histidine monohydrochloride monohydrate. (n.d.). Sigma-Aldrich.

- The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (n.d.). The Repository at St. Cloud State.

- Measurement of histidine pKa values and tautomer populations in invisible protein states. (n.d.). Proceedings of the National Academy of Sciences.

- Titrimetric Determinations of Some Amino Acids. (2025, August 6). ResearchGate.

- The multiple roles of histidine in protein interactions. (2013, March 1). International Journal of Molecular Sciences.

- Variability in the pKa of histidine side-chains correlates with burial within proteins. (2025, August 5). ResearchGate.

- Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. (2022, December 15). YouTube.

- The potentiometric titration of non-aqueous solution applied to amino acids. (1935). Transactions of the Faraday Society.

- Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry. (n.d.). PubMed Central.

- pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. (n.d.). Molecules.

- Ch27 pKa and pI values. (n.d.). University of Calgary.

- Consensus on Histidine pkA at physiological pH of 7?. (2022, August 2). Reddit.

Sources

- 1. Amino Acids - Histidine [biology.arizona.edu]

- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histidine - Wikipedia [en.wikipedia.org]

- 6. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 12. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]

- 13. byjus.com [byjus.com]

- 14. Khan Academy [khanacademy.org]

- 15. researchgate.net [researchgate.net]

- 16. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy | MDPI [mdpi.com]

- 17. coconote.app [coconote.app]

- 18. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]

- 19. Differential electrolytic potentiometric determination of some amino acids in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

Mechanism of action of histidine dihydrochloride in cellular systems

An In-Depth Technical Guide to the Cellular Mechanism of Action of Histidine Dihydrochloride

Foreword for the Modern Researcher

In the landscape of cellular biology and therapeutic development, understanding the fundamental mechanisms of bioactive compounds is paramount. Histidine, a seemingly simple essential amino acid, and its dihydrochloride salt, represent a nexus of complex cellular interactions with profound therapeutic implications. From its role in oncology as an immunomodulator to its function as a potent antioxidant and anti-inflammatory agent, this compound offers a compelling case study in pleiotropic molecular action.

This guide eschews a conventional, rigid template. Instead, it is structured to narrate the scientific story of this compound's action within the cell. We will journey from its most direct biochemical interactions—neutralizing reactive oxygen species—to its more complex roles in modulating intricate signaling cascades that govern immunity and inflammation. As Senior Application Scientists, our goal is not merely to present data but to synthesize it, providing the causal links and field-proven insights that underpin experimental design and data interpretation. This document is designed for the discerning scientist who seeks not just to know, but to understand.

Chapter 1: The Antioxidant Core: A Two-Pronged Defense Against Oxidative Stress

Oxidative stress, the cellular imbalance between the production of reactive oxygen species (ROS) and the ability to detoxify these reactive intermediates, is a primary driver of cellular damage and pathology. This compound mounts a robust defense against oxidative stress through two distinct but complementary mechanisms: direct scavenging of ROS and chelation of transition metals that catalyze their formation.

Mechanism: Direct Scavenging of Reactive Species

The chemical structure of histidine, with its imidazole side chain, endows it with the ability to directly neutralize some of the most damaging ROS.[1][2][3][4] It is an efficient scavenger of highly reactive singlet oxygen and hydroxyl radicals (•OH), as well as hydrogen peroxide (H₂O₂).[3][5][6] By donating an electron, histidine can stabilize these volatile molecules, preventing them from damaging critical cellular components like lipids, proteins, and DNA.[1][2] This direct scavenging activity is a foundational aspect of its protective effects.[5][6]

Mechanism: Metal Ion Chelation to Prevent Radical Formation

A more insidious pathway of ROS production involves the Fenton and Haber-Weiss reactions, where transition metals like iron (Fe²⁺) and copper (Cu²⁺) catalyze the conversion of less reactive species (like H₂O₂) into the highly destructive hydroxyl radical. Histidine's imidazole ring is an excellent chelator of these metal ions.[1][7][8] By binding to these metals, histidine forms stable complexes that prevent them from participating in these free radical-generating reactions, effectively cutting off a major source of oxidative damage.[1][5] This chelation capability is a critical, and often overlooked, component of its overall antioxidant capacity.[7][9]

Caption: Dual antioxidant mechanisms of histidine.

Experimental Validation: Quantifying Antioxidant Capacity

To validate the antioxidant properties of this compound in a laboratory setting, several robust spectrophotometric assays can be employed. The choice of assay is critical, as different methods measure different aspects of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).[10][11][12]

Table 1: Comparison of Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measures | Typical Standard |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow.[10][12] | Radical Scavenging Activity | Trolox, Gallic Acid |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant.[10][12] | Radical Scavenging Activity | Trolox |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[10][12][13] | Reducing Power | Ferrous Sulfate (FeSO₄) |

| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[10] | Peroxyl Radical Scavenging | Trolox |

Protocol 1: DPPH Radical Scavenging Assay

This protocol details a standard method to determine the radical scavenging activity of this compound.

1. Reagent Preparation:

- DPPH Stock Solution: Prepare a 0.2 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

- This compound Solutions: Prepare a series of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) in methanol or an appropriate buffer.

- Control/Standard: Prepare a series of concentrations of a known antioxidant like Trolox or Ascorbic Acid.

2. Assay Procedure:

- Pipette 1.0 mL of each this compound concentration into separate test tubes.

- Add 2.0 mL of the 0.2 mM DPPH methanolic solution to each tube.

- Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

- Vortex all tubes thoroughly.

- Incubate the tubes in the dark at room temperature for 30 minutes.

3. Measurement: